molecular formula C16H12N2 B1663133 Neocryptolepine CAS No. 114414-78-7

Neocryptolepine

Cat. No.: B1663133
CAS No.: 114414-78-7
M. Wt: 232.28 g/mol
InChI Key: PZIIKMBOSNKNFZ-UHFFFAOYSA-N
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Description

Neocryptolepine is a polycyclic quinoline compound isolated from Cryptolepis sanguinolent . It has been the subject of many studies due to its potential in drug development and lead compound synthesis . It has shown cytotoxicity to gastric cancer cells, although not very strong, and also had certain toxicity to gastric mucosa cells .


Synthesis Analysis

A series of this compound derivatives were synthesized by modifying the structure of this compound . An efficient total synthesis of this compound has been reported, which involved the amidation of 2-aminobenzaldehyde with 2-nitrophenylacetic acid, followed by a K2CO3-assisted cyclization .


Molecular Structure Analysis

This compound is a polycyclic quinoline compound . The structure of this compound derivatives was confirmed by spectral analyses . The structure-activity relationship analysis of this compound derivatives indicated different substituted functional groups and different cytotoxic activities after functional group substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-methylation of the lactam, reduction of the nitro moiety, and final cyclization . These reactions resulted in a significant yield of this compound .


Physical and Chemical Properties Analysis

This compound is a yellow solid with a melting point of 71–73 °C . Its FT-IR (KBr) υ values are 3216 cm−1 (NH), 2945 cm−1 (CH), 1584 cm−1 (C=C), 1205 cm−1 (C-C) .

Mechanism of Action

The mechanism of action of neocryptolepine derivatives involves the PI3K/AKT signaling pathway . Compounds C5 and C8, which are this compound derivatives, might induce cytotoxicity through this pathway .

Safety and Hazards

Neocryptolepine has shown cytotoxicity to gastric cancer cells and also had certain toxicity to gastric mucosa cells . Therefore, safety considerations are important when using this compound or its derivatives.

Future Directions

The future directions for research on neocryptolepine involve further modification of its structure to synthesize derivatives with stronger cytotoxicity and less toxicity to non-cancerous cells . The potential of these derivatives as lead compounds for the treatment of gastric cancer is promising .

Properties

IUPAC Name

5-methylindolo[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIIKMBOSNKNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150720
Record name 5H-Quinodoline, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114414-78-7
Record name 5-Methyl-5H-quinindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114414-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Quinodoline, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Quinodoline, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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